4-(((3,4-Dimethoxyphenyl)methylene)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(VERATRYLIDENEAMINO)BENZOIC ACID is an organic compound with the molecular formula C16H15NO4 It is a derivative of benzoic acid, where the amino group is substituted with a veratrylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(VERATRYLIDENEAMINO)BENZOIC ACID typically involves the condensation reaction between 4-aminobenzoic acid and veratraldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for 4-(VERATRYLIDENEAMINO)BENZOIC ACID are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Types of Reactions:
Oxidation: 4-(VERATRYLIDENEAMINO)BENZOIC ACID can undergo oxidation reactions, where the veratrylidene group is oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(VERATRYLIDENEAMINO)BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(VERATRYLIDENEAMINO)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The veratrylidene group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-aminobenzoic acid: A precursor in the synthesis of 4-(VERATRYLIDENEAMINO)BENZOIC ACID.
Veratraldehyde: Another precursor used in the synthesis.
4-(3-BENZOYL-THIOUREIDO)-BENZOIC ACID PROPYL ESTER: A structurally related compound with different functional groups.
Uniqueness: 4-(VERATRYLIDENEAMINO)BENZOIC ACID is unique due to the presence of the veratrylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.
Properties
CAS No. |
13160-78-6 |
---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-20-14-8-3-11(9-15(14)21-2)10-17-13-6-4-12(5-7-13)16(18)19/h3-10H,1-2H3,(H,18,19) |
InChI Key |
GXQAOUFDVRTGGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.